Pyridoxal phosphate
Overview
Description
Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in a variety of enzymatic reactions. It is essential for the metabolism of amino acids, neurotransmitters, and other biomolecules. This compound is involved in over 100 different reactions in human metabolism, primarily in amino acid biosynthetic and degradation pathways .
Mechanism of Action
Target of Action
Pyridoxal phosphate, the active form of vitamin B6, serves as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It primarily targets enzymes involved in these biochemical reactions .
Mode of Action
The aldehyde group of this compound forms a Schiff-base linkage with the ε-amino group of a specific lysine group of the aminotransferase enzyme . This allows this compound to covalently bind the substrate and act as an electrophilic catalyst, thereby stabilizing different types of carbanionic reaction intermediates .
Biochemical Pathways
This compound is involved in over 100 different reactions in human metabolism, primarily in various amino acid biosynthetic and degradation pathways . It participates in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids . This compound also plays a role in the synthesis of unusual sugars such as perosamine and desosamine .
Pharmacokinetics
This compound is well absorbed and metabolized in the liver to its active forms . It is then released into the circulating blood . The excretion of this compound occurs through urine as metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are vast due to its involvement in a variety of enzymatic reactions. It assists in the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, most this compound extemporaneous liquids prepared from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . Therefore, proper storage of this compound is crucial for its effectiveness .
Biochemical Analysis
Biochemical Properties
Pyridoxal phosphate is required for over 100 different reactions in human metabolism, primarily in the various amino acid biosynthetic and degradation pathways . The essential function of this compound is to act as an ‘electron sink’, stabilizing a negative formal charge that develops on key reaction intermediates . It acts as a coenzyme in all transamination reactions, and in certain decarboxylation, deamination, and racemization reactions of amino acids .
Cellular Effects
This compound plays a crucial role in supporting the immune system, controlling blood glucose, creating hemoglobin, and enhancing antioxidant defense . Low this compound status can lower your brain’s production of serotonin and GABA – two neurotransmitters that control mood, pain perception, and anxiety .
Molecular Mechanism
The aldehyde group of this compound forms a Schiff-base linkage (internal aldimine) with the ε-amino group of a specific lysine group of the aminotransferase enzyme .
Temporal Effects in Laboratory Settings
This compound content in most of the extemporaneously prepared liquids from dietary supplements was found to be different from the expected amount . Most of these this compound extemporaneous liquids were stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light .
Dosage Effects in Animal Models
Elevated levels of this compound, while less common than deficiencies, can also have clinical implications. High this compound levels are often indicative of excessive supplementation of vitamin B6, as the vitamin is water-soluble and generally well-regulated by the body .
Metabolic Pathways
This compound is involved in the metabolism of amino acids, carbohydrates, and lipids . It participates in the metabolism of amino acids, carbohydrates, and lipids indicating the versatility of this compound-dependent enzymes .
Transport and Distribution
The transport of vitamin B6 into mammalian cells is facilitated and exhibits relative specificity that permits the 4′ linkage of diverse amines . The latter thereby gain enhanced transport into cells followed by metabolic release .
Subcellular Localization
The intracellular localization of Pyridoxal phosphatase activity was demonstrated in human neutrophils by electron microscope cytochemistry . Under alkaline conditions, an enzyme active against this compound was localized to a cytoplasmic granule population, the phosphasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal phosphate can be synthesized through several methods. One common method involves the reaction of pyridoxal with phosphoric acid. The process typically includes the formation of a Schiff base intermediate, which is then phosphorylated to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of pyridoxine or pyridoxamine using pyridoxal kinase and pyridoxamine-phosphate oxidase. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal phosphate undergoes various types of reactions, including:
Transamination: Involves the transfer of an amino group from an amino acid to a keto acid.
Decarboxylation: Removal of a carboxyl group from amino acids.
Deamination: Removal of an amino group from amino acids.
Racemization: Conversion of an amino acid from one enantiomer to another
Common Reagents and Conditions:
Transamination: Typically involves aminotransferase enzymes and requires the presence of a keto acid.
Decarboxylation: Requires decarboxylase enzymes and often occurs under physiological pH conditions.
Deamination: Involves deaminase enzymes and can occur under both acidic and basic conditions
Major Products:
Transamination: Produces a new amino acid and a new keto acid.
Decarboxylation: Produces an amine and carbon dioxide.
Deamination: Produces a keto acid and ammonia
Scientific Research Applications
Pyridoxal phosphate has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various biochemical assays to study enzyme mechanisms and reaction pathways.
Biology: Essential for the metabolism of amino acids and neurotransmitters, making it crucial for studying metabolic pathways.
Medicine: Used in the treatment of vitamin B6 deficiency and related disorders. It is also being explored for its potential in treating neurological disorders and certain types of anemia.
Industry: Utilized in the production of fortified foods and dietary supplements .
Comparison with Similar Compounds
Pyridoxine: The alcohol form of vitamin B6.
Pyridoxamine: The amine form of vitamin B6.
Pyridoxine phosphate: The phosphorylated form of pyridoxine.
Pyridoxamine phosphate: The phosphorylated form of pyridoxamine
Uniqueness of Pyridoxal Phosphate: this compound is unique due to its ability to participate in a wide variety of enzymatic reactions, including transamination, decarboxylation, and racemization. Its role as an electron sink and its involvement in stabilizing reaction intermediates make it indispensable in metabolic pathways .
Properties
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDGCNFYWLIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048351 | |
Record name | Pyridoxal phosphate | |
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Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Acros Organics MSDS], Solid | |
Record name | Pyridoxal 5-phosphate | |
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Record name | Pyridoxal 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Appreciable, 28 mg/mL | |
Record name | Pyridoxal phosphate | |
Source | DrugBank | |
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Record name | Pyridoxal 5'-phosphate | |
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Mechanism of Action |
Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex., MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development. | |
Record name | Pyridoxal phosphate | |
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CAS No. |
54-47-7 | |
Record name | Pyridoxal 5′-phosphate | |
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Record name | Pyridoxal phosphate | |
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Record name | Pyridoxal phosphate | |
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Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |
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Record name | Pyridoxal phosphate | |
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Record name | Pyridoxal 5'-(dihydrogen phosphate) | |
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Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |
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Record name | Pyridoxal 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
255 °C | |
Record name | Pyridoxal phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00114 | |
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Record name | Pyridoxal 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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